1-Boc-4-Bromoindole

Catalog No.
S981780
CAS No.
676448-17-2
M.F
C13H14BrNO2
M. Wt
296.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Boc-4-Bromoindole

CAS Number

676448-17-2

Product Name

1-Boc-4-Bromoindole

IUPAC Name

tert-butyl 4-bromoindole-1-carboxylate

Molecular Formula

C13H14BrNO2

Molecular Weight

296.16 g/mol

InChI

InChI=1S/C13H14BrNO2/c1-13(2,3)17-12(16)15-8-7-9-10(14)5-4-6-11(9)15/h4-8H,1-3H3

InChI Key

ZGBNKNOAADXGOH-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=CC=C2Br

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=CC=C2Br

Synthetic Precursor

t-Boc-4-Bromoindole serves as a valuable building block for the synthesis of more complex indole derivatives. The indole ring system is a prevalent structural motif found in numerous natural products and pharmaceuticals. The presence of the bromine group (-Br) at the 4th position and the tert-butyl protecting group (Boc) at the 1st position of the indole ring allow for selective chemical modifications, enabling the creation of diverse indole-based molecules.

Studies have utilized t-Boc-4-Bromoindole for the synthesis of various bioactive compounds, including:

  • Anticonvulsant agents []
  • Cannabinoid receptor agonists []
  • Kinase inhibitors []

1-Boc-4-Bromoindole, also known as tert-butyl 4-bromo-1H-indole-1-carboxylate, is a synthetic organic compound that belongs to the indole family. Indoles are significant heterocyclic systems widely found in natural products and pharmaceuticals. The compound features a bromine atom at the 4-position of the indole ring, which plays a crucial role in its reactivity and biological activity. Its molecular formula is C₁₃H₁₄BrN₁O₂, and it has a molecular weight of approximately 296.16 g/mol .

, including:

  • Substitution Reactions: The bromine atom can be substituted with nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
  • Oxidation and Reduction Reactions: The compound can be oxidized or reduced depending on the reagents and conditions used. Common reagents for oxidation include potassium permanganate or chromium trioxide, while sodium borohydride is typically used for reduction.

Common Reagents and Conditions

  • Substitution Reactions: Nucleophiles like amines or thiols.
  • Oxidation: Potassium permanganate or chromium trioxide.
  • Reduction: Sodium borohydride or lithium aluminum hydride.

The products formed from these reactions vary based on the specific reagents and conditions employed.

While the primary biological targets of 1-Boc-4-Bromoindole are not extensively documented, indole derivatives are known to interact with various cellular receptors and enzymes due to their structural similarity to tryptophan and other biologically active compounds. This interaction suggests potential applications in medicinal chemistry, particularly in developing anticancer and anti-inflammatory agents .

  • Vilsmeier Formylation: The initial step involves the formylation of 4-bromo-1H-indole at the 3-position to yield an intermediate compound.
  • Reduction: The aldehyde group of this intermediate is reduced using sodium borohydride in methanol to obtain an alcohol.
  • Protection: The alcoholic hydroxy group is then protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.

This synthetic route can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency .

1-Boc-4-Bromoindole serves several important functions in scientific research:

  • Medicinal Chemistry: It acts as a precursor for synthesizing biologically active compounds.
  • Organic Synthesis: It is utilized as a building block for creating more complex molecules, including natural products and pharmaceuticals.
  • Biological Research: The compound is employed in studying the biological activities of indole derivatives and their interactions with various biological targets .

Several compounds share structural similarities with 1-Boc-4-Bromoindole, including:

  • tert-Butyl 5-bromo-1H-indole-1-carboxylate
  • tert-Butyl 1-indolecarboxylate
  • tert-Butyl indoline-1-carboxylate

Comparison

The uniqueness of 1-Boc-4-Bromoindole lies in the position of the bromine atom at the 4-position of the indole ring. This specific substitution can significantly affect its chemical reactivity and biological properties compared to other similar compounds. For instance, tert-butyl 5-bromo-1H-indole-1-carboxylate has the bromine atom at the 5-position, which may lead to different chemical behaviors and biological activities .

Compound NameBromine PositionUnique Features
tert-Butyl 4-bromo-1H-indole-1-carboxylate4Unique reactivity due to bromine at position 4
tert-Butyl 5-bromo-1H-indole-1-carboxylate5Different reactivity profile
tert-Butyl 1-indolecarboxylateNoneLacks halogen substitution
tert-Butyl indoline-1-carboxylateNoneIndoline structure differs from indole

This table highlights how structural variations influence the properties and potential applications of these compounds .

The indole scaffold, a bicyclic heterocycle with a pyrrole-fused benzene ring, exhibits unique electronic characteristics that underpin its reactivity. Key properties include:

Electronic Delocalization and π-System Conjugation

The indole system features a planar, aromatic π-conjugated system spanning the benzene ring and pyrrole nitrogen. This delocalization enables:

  • Electron-rich aromaticity: The lone pair on the pyrrole nitrogen participates in resonance, creating an electron-dense π-system.
  • Site-specific reactivity: The C3 position is typically more reactive than C2 due to the electron density distribution, though substitution patterns can alter this.

Influence of Substituents on Electronic Transition Energies

Substituents at the C4 position significantly modulate the indole’s spectroscopic and electronic properties. For example:

Substituent (4-X)Absorption Max (λabmax, nm)Emission Max (λemmax, nm)Quantum Yield (QY)
Bromine (Br)280–305 (varies with solvent)327–3320.011
Nitro (NO2)3755240.0012
Formyl (CHO)3404600.22

Bromine’s electron-withdrawing nature reduces electron density at the C4 position, shifting absorption red compared to indole (278 nm).

XLogP3

4

Wikipedia

4-Bromoindole-1-carboxylic acid tert-butyl ester

Dates

Modify: 2023-08-16

Explore Compound Types